PEG5 Spacer Length Optimizes Solubility-Flexibility Balance Compared to PEG2, PEG3, and PEG6 Variants
The PEG5 spacer (5 ethylene oxide units) provides a molecular weight of 314.3 g/mol and a rotatable bond count of 15, which represents an intermediate balance between shorter PEG2 (226.2 g/mol, 8 rotatable bonds) and longer PEG6 (358.3 g/mol, 18 rotatable bonds) analogs . This intermediate length is critical for achieving adequate aqueous solubility while maintaining sufficient conformational rigidity for efficient PROTAC ternary complex formation [1].
| Evidence Dimension | PEG chain length and molecular weight |
|---|---|
| Target Compound Data | PEG5 (5 units), MW = 314.3 g/mol |
| Comparator Or Baseline | PEG2 (2 units, MW = 226.2 g/mol); PEG3 (3 units, MW = 226.2 g/mol); PEG6 (6 units, MW = 358.3 g/mol) |
| Quantified Difference | PEG5 is 2-3 units longer than PEG2/PEG3 and 1 unit shorter than PEG6, offering intermediate molecular weight and flexibility. |
| Conditions | Physicochemical property comparison based on structural data. |
Why This Matters
The PEG5 spacer provides a balanced solubility and flexibility profile that is not achievable with shorter or longer PEG chains, directly influencing PROTAC degradation efficiency and bioconjugate performance.
- [1] BOC Sciences. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. View Source
